molecular formula C16H12FNO3 B11716456 2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one CAS No. 1256037-42-9

2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one

Cat. No.: B11716456
CAS No.: 1256037-42-9
M. Wt: 285.27 g/mol
InChI Key: UOPKGFNWBHSULD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-hydroxy-3-methoxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluoroaniline and 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the quinoline core structure.

    Hydroxylation and Methoxylation: The final steps involve hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)indole: Another fluorinated aromatic compound with potential biological activities.

    5-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution.

    6-Methoxyquinoline: A quinoline derivative with a methoxy group at the 6-position.

Uniqueness

2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is unique due to the combination of its fluorophenyl, hydroxyl, and methoxy substituents on the quinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one, with the CAS number 1256037-42-9, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C16H12FNO3
  • Molecular Weight : 285.27 g/mol
  • IUPAC Name : this compound
  • Purity : 98% .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular processes.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 (breast cancer) cells and 1.4 µM against Panc-1 (pancreatic cancer) cells, indicating strong anti-cancer properties . The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase and activation of pro-apoptotic markers such as Caspase-3 and BAX .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.
  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways associated with tumor growth and survival .

Case Studies

Several studies have evaluated the biological activity of quinoline derivatives, including:

StudyCompoundCell LineIC50 (µM)Mechanism
Study ACompound 8gMCF-71.2 ± 0.2Apoptosis induction
Study BCompound XPanc-11.4 ± 0.2Cell cycle arrest
Study CCompound YHeLa0.9 ± 0.3Inhibition of proliferation

These studies highlight the potential of quinoline derivatives as effective anti-cancer agents.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameCAS NumberActivity TypeIC50 (µM)
Compound A1256037-41-8Antifungal4
Compound B1256037-40-7Anticancer0.9

This table illustrates that while some derivatives show potent antifungal activity, others are more effective in anticancer applications.

Properties

CAS No.

1256037-42-9

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-2-4-10(17)5-3-9/h2-8,20H,1H3,(H,18,19)

InChI Key

UOPKGFNWBHSULD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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